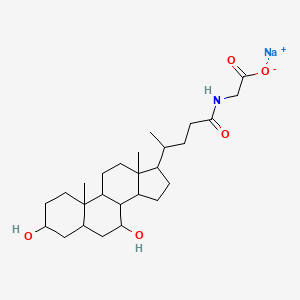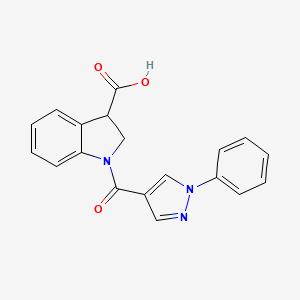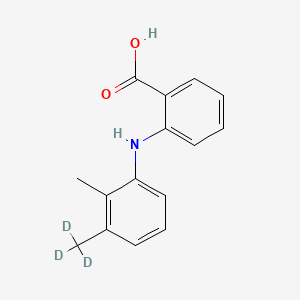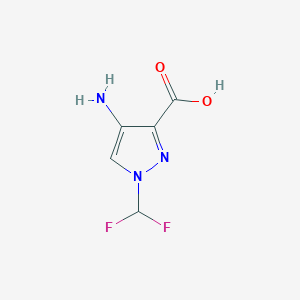
o-Phenylphenol glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Phenylphenol glucuronide: is a metabolite of o-phenylphenol, which is widely used as a fungicide and preservative. This compound is formed through the process of glucuronidation, where a glucuronic acid molecule is attached to o-phenylphenol. This process enhances the solubility of the compound, facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-phenylphenol glucuronide typically involves the glucuronidation of o-phenylphenol. One common method is the use of Schmidt’s glucuronidation, which involves the reaction of o-phenylphenol with glucuronic acid derivatives under mild conditions to form the glucuronide . Another method involves the use of imidate intermediates followed by hydrolysis to yield the glucuronide .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods using recombinant UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to o-phenylphenol, forming the glucuronide .
Analyse Chemischer Reaktionen
Types of Reactions: o-Phenylphenol glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced back to o-phenylphenol under certain conditions.
Substitution: The glucuronic acid moiety can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: o-Phenylphenol.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Phenylphenol glucuronide is used as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure exposure to o-phenylphenol .
Biology: The compound is studied for its role in the metabolism and excretion of o-phenylphenol in humans and animals .
Medicine: Research on this compound helps in understanding the detoxification pathways of phenolic compounds and their potential toxic effects .
Industry: The compound is used in the development of safer and more effective fungicides and preservatives .
Wirkmechanismus
Mechanism: o-Phenylphenol glucuronide exerts its effects primarily through the process of glucuronidation, which is a phase II metabolic reaction. This process involves the transfer of glucuronic acid to o-phenylphenol, increasing its water solubility and facilitating its excretion from the body .
Molecular Targets and Pathways: The primary molecular target is the enzyme UDP-glucuronosyltransferase, which catalyzes the glucuronidation reaction. This pathway is crucial for the detoxification and elimination of phenolic compounds from the body .
Vergleich Mit ähnlichen Verbindungen
Triclosan-O-glucuronide: Another glucuronide metabolite of a phenolic compound, used as an analytical standard.
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol, involved in its detoxification.
Uniqueness: o-Phenylphenol glucuronide is unique in its specific use as a biomarker for exposure to o-phenylphenol, a widely used fungicide and preservative. Its formation and excretion provide valuable information on the metabolism and detoxification of phenolic compounds in humans and animals .
Eigenschaften
Molekularformel |
C18H18O7 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-(2-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23) |
InChI-Schlüssel |
AKSKFIDXFDAABG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)
![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)


![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)

![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)

![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)


